ethyl 5-({6-[(Z)-(2-carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Description
ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry
Properties
Molecular Formula |
C18H22N4O8 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
ethyl 5-[[6-[(Z)-(carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H22N4O8/c1-4-27-17(23)12-6-9(30-22-12)5-10-11(7-20-21-18(19)24)14(26-3)16-15(13(10)25-2)28-8-29-16/h7,9H,4-6,8H2,1-3H3,(H3,19,21,24)/b20-7- |
InChI Key |
SBTLMMKDUPZMDF-SCDVKCJHSA-N |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)N |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole intermediate, followed by the introduction of the oxazole ring through cyclization reactions. Key steps include:
Formation of the Benzodioxole Intermediate: This involves the reaction of appropriate phenolic compounds with methoxy-substituted benzene derivatives under acidic conditions.
Introduction of the Oxazole Ring: Cyclization reactions using reagents such as hydroxylamine and carboxylic acids under controlled temperature and pH conditions.
Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl esters under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
- **METHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
- **PROPYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
Uniqueness
ETHYL 5-({6-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
